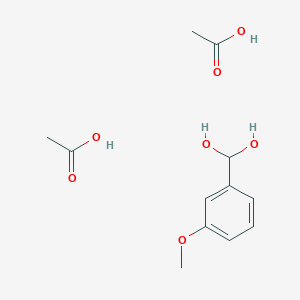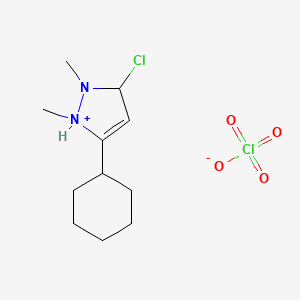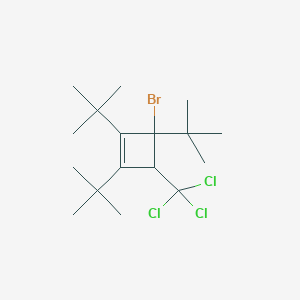
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a diethylaminoethyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-diethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Scientific Research Applications
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethylaminoethyl group may facilitate the compound’s binding to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Diethylaminoethyl)-N-methyl-4-chloro-benzamide: Contains a chloro group instead of a nitro group.
N-(2-Diethylaminoethyl)-N-methyl-4-methoxy-benzamide: Features a methoxy group in place of the nitro group.
Uniqueness
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58028-49-2 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(5-2)11-10-15(3)14(18)12-6-8-13(9-7-12)17(19)20/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
CIRGXOODNYARDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
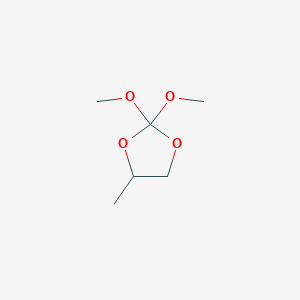
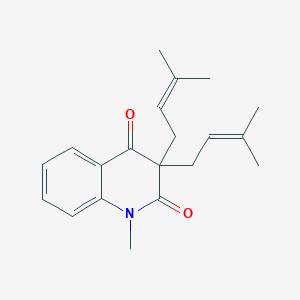
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
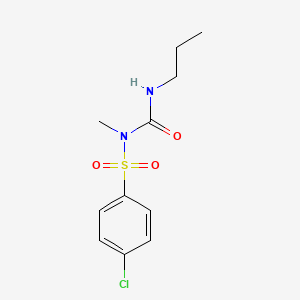
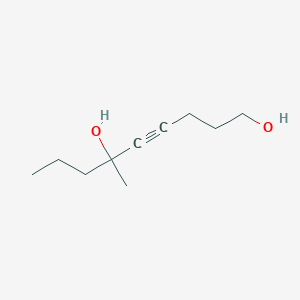
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
